molecular formula C6H15Cl2NO B034030 (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride CAS No. 101396-91-2

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Cat. No. B034030
M. Wt: 188.09 g/mol
InChI Key: CSPHGSFZFWKVDL-FYZOBXCZSA-M
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Patent
US04670192

Procedure details

While stirring, 18.54 g (100 mmole) of tri-n-butylamine was added drop by drop to 7.50 g (50 mmole) of L-(+)-tartaric acid, which was dissolved in 50 ml of water, whereby the solution was heated to 30° C. Subsequently, 18.81 g (100 mmole) of 3-chloro-2-hydroxy-propyltrimethylammonium chloride, which was dissolved in 100 ml of water, was added to the solution. The resultant clear solution was extracted with 8 separate portions of 150 ml of methylene chloride. The extractions were evaporated under vacuum. 21.65 g (97.6 percent yield) of tributylamine hydrochloride was obtained. (Together, the two last extractions only still contained 0.14 g of material.) The aqueous layer was evaporated in a rotary evaporator until dry. 23.22 g of a very viscous oil (102.5 percent) resulted. This was dissolved hot in 30 ml of methanol. It was mixed slowly with 93 ml of acetone until it became cloudy. The latter was again made to disappear by the addition of a few drops of methanol. After 72 hours, the mother liquor was decanted. The crystal crust was washed with acetone/methanol (3:1) and was dried under vacuum. The yield was 7.20 g of crystals (31.8 percent or 63.6 percent of the theory). The crystals had a melting point of 147° to 170° C. The crude tartrate was dissolved in 10 g of hot methanol and gradually 45 ml of acetone were added, whereupon the crystallization immediately started. The crystallization vessel was kept overnight in the refrigerator. The mother liquor was decanted off; the crystal cake was washed with acetone and dried. 5.78 g of crystals, corresponding to 51 percent of the theory, were obtained. The crystals had a melting point of 150° to 152° C. and a [α]D24 of -7.5° (c=1.04 in water). The tributylamine was recovered from the methylene chloride residue (raw tributylamine hydrochloride) with a yield of 96 percent by placing the residue in a solution of methylene chloride, shaking the solution with 1N of caustic soda solution and removing the solvent under vacuum.
Quantity
18.54 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
18.81 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].C(O)(=O)[C@@H]([C@H](C(O)=O)O)O.[Cl-].[Cl:25]CC(O)C[N+](C)(C)C>O>[ClH:25].[CH2:10]([N:5]([CH2:1][CH2:2][CH2:3][CH3:4])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:11][CH2:12][CH3:13] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
18.54 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
7.5 g
Type
reactant
Smiles
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
Step Two
Name
Quantity
18.81 g
Type
reactant
Smiles
[Cl-].ClCC(C[N+](C)(C)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
EXTRACTION
Type
EXTRACTION
Details
The resultant clear solution was extracted with 8
CUSTOM
Type
CUSTOM
Details
separate portions of 150 ml of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The extractions
CUSTOM
Type
CUSTOM
Details
were evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.C(CCC)N(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 21.65 g
YIELD: PERCENTYIELD 97.6%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.